5-Nitrilo-D-norvaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

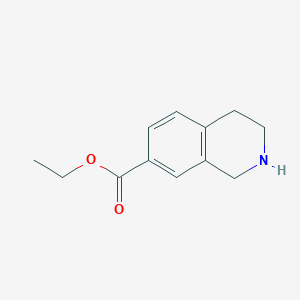

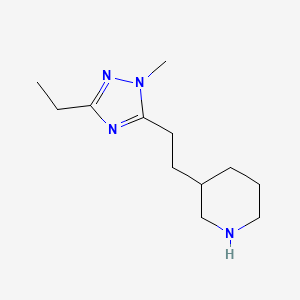

5-Nitrilo-D-norvaline is a non-proteinogenic amino acid with the chemical formula C5H8N2O2 It is an isomer of norvaline, a branched-chain amino acid

Preparation Methods

The synthesis of 5-Nitrilo-D-norvaline can be achieved through several methods. One common approach involves the use of valeric acid as the starting material. The synthetic route includes steps such as acyl chlorination, bromination, ammoniation, resolution, and hydrolysis . Another method involves the stereoinversion of corresponding amino acids using an in vivo cascade cell factory . Industrial production methods often rely on chemical synthesis due to the high cost and low yield of biological enzyme methods .

Chemical Reactions Analysis

5-Nitrilo-D-norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of a nitrile with lithium aluminum hydride typically yields a primary amine .

Scientific Research Applications

5-Nitrilo-D-norvaline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it has been studied for its potential as an arginase inhibitor, which could have therapeutic applications in treating diseases such as cancer, hypertension, and neurodegenerative disorders . In medicine, it has shown promise in reversing cognitive decline and synaptic loss in models of Alzheimer’s disease . Additionally, it has industrial applications as a chiral source for the preparation of chiral macrolides .

Mechanism of Action

The mechanism of action of 5-Nitrilo-D-norvaline involves its interaction with specific molecular targets and pathways. It acts as an arginase inhibitor, which leads to the inhibition of urea synthesis from ammonium chloride in the liver . This inhibition can result in various physiological effects, including the modulation of nitric oxide production and the reduction of inflammation and oxidative stress . The compound’s ability to inhibit arginase and other enzymes makes it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

5-Nitrilo-D-norvaline can be compared to other similar compounds, such as norvaline, valine, and other arginase inhibitors. Norvaline is a non-proteinogenic branched-chain amino acid with similar chemical properties . Valine is a proteinogenic amino acid that can be misincorporated into proteins at isoleucine positions, leading to potential toxicity . Other arginase inhibitors, such as α-difluoromethylornithine and Nω-hydroxy-nor-L-arginine, have shown promising therapeutic effects for various diseases

Properties

CAS No. |

69489-41-4 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(2R)-2-amino-4-cyanobutanoic acid |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

VZSTVUJXUYNIOQ-SCSAIBSYSA-N |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)C#N |

Canonical SMILES |

C(CC(C(=O)O)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)

![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)

![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)

![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)

![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)